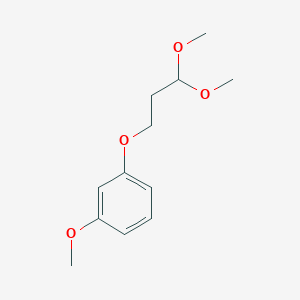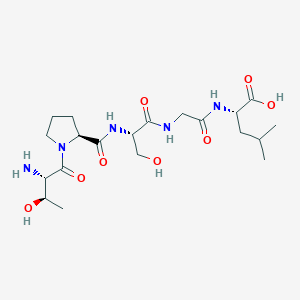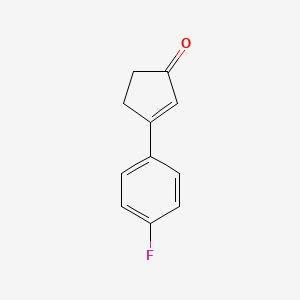![molecular formula C17H14N2O12 B12549323 4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) CAS No. 183487-35-6](/img/structure/B12549323.png)
4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two nitrobenzoic acid groups connected by a propane-1,3-diylbis(oxy) linker. The presence of hydroxyl and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-nitrobenzoic acid and propane-1,3-diol.
Esterification: The hydroxyl groups of propane-1,3-diol are esterified with the carboxyl groups of 5-hydroxy-2-nitrobenzoic acid under acidic conditions to form the intermediate ester.
Hydrolysis: The ester intermediate is then hydrolyzed to yield the final product, 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy groups instead of hydroxyl groups.
4,4’-[1,3-Propanediyl]dioxydianiline: Contains aniline groups instead of nitrobenzoic acid groups.
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
183487-35-6 |
|---|---|
Molekularformel |
C17H14N2O12 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
4-[3-(4-carboxy-2-hydroxy-5-nitrophenoxy)propoxy]-5-hydroxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C17H14N2O12/c20-12-4-8(16(22)23)10(18(26)27)6-14(12)30-2-1-3-31-15-7-11(19(28)29)9(17(24)25)5-13(15)21/h4-7,20-21H,1-3H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
NJGKOIBMULCRMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)O)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



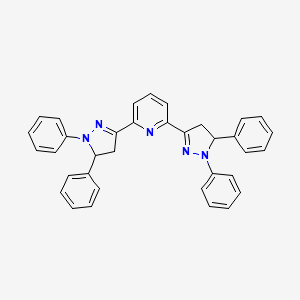
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)


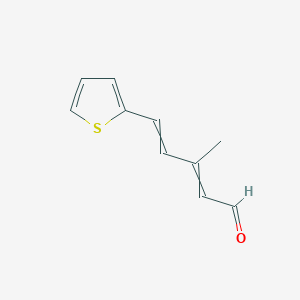
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
